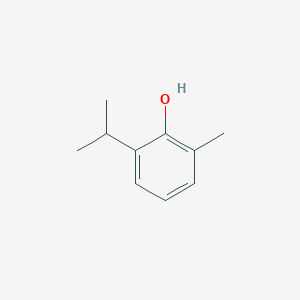

2-Isopropyl-6-methylphenol

Descripción general

Descripción

2-Isopropyl-6-methylphenol, commonly known as thymol, is a natural monoterpenoid phenol derivative of p-cymene. It is found in the essential oils of various plants, including Thymus vulgaris (common thyme), ajwain, and others. Thymol is known for its pleasant aromatic odor and strong antiseptic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thymol can be synthesized through the alkylation of m-cresol with propene. The reaction involves the following steps:

Reactants: m-cresol and propene

Conditions: The reaction is typically carried out in the presence of an acid catalyst.

Reaction: [ \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ]

Industrial Production Methods: In industrial settings, thymol is produced by the same alkylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .

Types of Reactions:

Oxidation: Thymol can undergo oxidation to form thymohydroquinone and thymobenzoquinone.

Reduction: It can be reduced to form dihydrothymol.

Substitution: Thymol can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Thymohydroquinone, thymobenzoquinone.

Reduction: Dihydrothymol.

Substitution: Nitrated, sulfonated, or halogenated thymol derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thymol is recognized for its potent antimicrobial properties. Studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. For instance, a recent clinical study highlighted the synergistic inhibitory effects of Thymol-based agents on Streptococcus mutans, a primary contributor to dental caries. The combination of Thymol with polyoxyethylene-hydrogenated castor oil significantly enhanced biofilm inhibition compared to Thymol alone .

Biological Activities

Thymol exhibits diverse biological activities, including:

- Antioxidant Effects : It scavenges free radicals and enhances the body's antioxidant defenses.

- Anti-inflammatory Properties : Thymol has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Anticancer Potential : Research indicates that Thymol may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

Industrial Applications

Thymol is widely used in the formulation of disinfectants and antiseptics due to its antimicrobial properties. It serves as an effective preservative in food products and cosmetics, helping to prolong shelf life by preventing microbial contamination .

Case Study 1: Dental Health

A clinical trial investigated the efficacy of dentifrices containing 0.05% Thymol combined with dipotassium glycyrrhizinate on gingival health. The study found significant improvements in gingival conditions among participants using the Thymol-based product compared to controls, demonstrating its potential in oral health care .

Case Study 2: Antimicrobial Efficacy

In another study, Thymol's efficacy was tested against various bacterial strains in vitro. Results indicated that it effectively inhibited growth at concentrations as low as 800 μg/mL, showcasing its potential as an active ingredient in antimicrobial formulations .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Streptococcus mutans | Synergistic effect with surfactants |

| Antioxidant | Scavenges free radicals | Enhances endogenous antioxidant levels |

| Anti-inflammatory | Inhibits cytokine production | Potential therapeutic use in inflammatory diseases |

| Industrial Use | Preservative in food and cosmetics | Prolongs shelf life by preventing microbial growth |

Mecanismo De Acción

Thymol is structurally similar to other monoterpenoid phenols such as carvacrol and eugenol:

Carvacrol: Isomeric with thymol, found in oregano oil, and has similar antimicrobial properties.

Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.

Uniqueness of Thymol:

- Thymol has a distinct aromatic odor and is more commonly used in culinary herbs like thyme.

- It has a broader spectrum of antimicrobial activity compared to carvacrol and eugenol .

Comparación Con Compuestos Similares

- Carvacrol

- Eugenol

- Menthol

- Phenol

Actividad Biológica

2-Isopropyl-6-methylphenol, commonly known as thymol, is a monoterpenoid phenolic compound derived from the essential oils of various plants, particularly Thymus vulgaris (thyme). Its molecular formula is , and it is recognized for its strong antiseptic properties and pleasant aromatic odor. Thymol has garnered attention in both pharmacological and industrial applications due to its diverse biological activities.

Antimicrobial Properties

Thymol exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that thymol can inhibit the growth of bacteria such as Streptococcus mutans, which is implicated in dental caries. A study demonstrated that formulations containing thymol significantly reduced biofilm formation by S. mutans, highlighting its potential as an effective agent in dental care products .

Antioxidant Activity

Thymol acts as a potent antioxidant, scavenging free radicals and enhancing the body's endogenous antioxidant defenses. This property is crucial for mitigating oxidative stress, which is linked to various chronic diseases. The compound's mechanism involves the chelation of metal ions and the modulation of enzymatic activity, contributing to its protective effects against cellular damage.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, thymol has been shown to exhibit anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the recruitment of cytokines and chemokines, thereby reducing inflammation in various biological systems. This characteristic makes thymol a candidate for therapeutic applications in inflammatory diseases.

Apoptotic Induction

Thymol has been reported to induce apoptosis in cancer cells through various signaling pathways, including MAPK and PI3K/AKT/mTOR pathways. These pathways are critical in regulating cell survival and proliferation, making thymol a potential agent in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of thymol includes its metabolism via glucuronidation, primarily in the liver. This metabolic pathway influences its bioavailability and therapeutic efficacy. Understanding these pharmacokinetics is essential for developing effective formulations that maximize thymol's biological activity while minimizing potential toxicity.

Study on Dental Applications

A clinical study assessed the effectiveness of a dentifrice containing 0.05% isopropyl methylphenol (a related compound) combined with dipotassium glycyrrhizinate on gingival conditions. The results indicated that this combination significantly inhibited biofilm formation compared to controls, underscoring the potential application of thymol-based products in oral health .

Anticancer Research

Research focusing on the anticancer properties of thymol revealed that it could inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis was linked to its effect on cellular signaling pathways, suggesting a multifaceted mechanism of action that warrants further investigation for therapeutic use in oncology.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-methyl-6-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFETUQFRWIVAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186027 | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-04-4 | |

| Record name | 2-Methyl-6-isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-isopropyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.